molecular formula C17H15F3O2 B1327470 3-(2-Methoxyphenyl)-3'-trifluoromethylpropiophenone CAS No. 898770-30-4

3-(2-Methoxyphenyl)-3'-trifluoromethylpropiophenone

Cat. No. B1327470
CAS RN: 898770-30-4
M. Wt: 308.29 g/mol
InChI Key: MRMBDULAQJGHNN-UHFFFAOYSA-N
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Description

The compound “3-(2-Methoxyphenyl)-3’-trifluoromethylpropiophenone” is a phenolic compound, which are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group . The methoxy group (OCH3) and the trifluoromethyl group (CF3) are functional groups attached to the phenyl group.


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring with a methoxy group attached at the 2-position and a propiophenone group attached at the 3-position. The propiophenone group would in turn have a trifluoromethyl group attached .


Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The presence of the methoxy and trifluoromethyl groups would likely influence these properties .

Scientific Research Applications

Synthesis and Chemical Applications

  • Steroid Compound Synthesis : This compound is used in the synthesis of steroid analogs, particularly in reactions involving cyclohexanedione and methacrylate, contributing to advancements in steroid chemistry (Nazarov & Zavyalov, 1956).

  • Electrophilic Cyclization : It plays a role in selenium-promoted electrophilic cyclization, enabling the synthesis of 3-organoselenyl spiro compounds, demonstrating its utility in organoselenium chemistry (Recchi et al., 2020).

  • Palladium-Catalyzed Reactions : This chemical is involved in palladium-catalyzed reactions with aryl bromides, which can lead to multiple arylation and cleavages of C-C and C-H bonds, highlighting its significance in complex organic syntheses (Wakui et al., 2004).

Biomedical Research

  • Tubulin-Targeting Antitumor Agents : Derivatives of this compound have been explored for their potential as antitumor agents, targeting tubulin in cancer cells, which shows its promise in cancer therapy (Greene et al., 2016).

  • Molecular Docking Analysis : It has been subjected to molecular docking analysis for its potential as a protease kinase inhibitor, suggesting its relevance in drug discovery and protein interaction studies (H. et al., 2021).

Other Applications

  • Optical Property Tuning : Its derivatives are used in tuning the optical properties and enhancing solid-state emission of poly(thiophene)s, indicating its role in material science and photonics (Li et al., 2002).

  • Fluorescent Probe Development : It's utilized in the development of fluorescent probes for sensing pH and metal cations, showcasing its application in analytical chemistry (Tanaka et al., 2001).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological system and the properties of the compound .

Safety and Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. Some phenolic compounds can be harmful if swallowed or cause skin and eye irritation .

Future Directions

The study of phenolic compounds is a vibrant field with many potential applications in areas such as materials science, medicine, and environmental science . The specific compound “3-(2-Methoxyphenyl)-3’-trifluoromethylpropiophenone” could potentially be of interest in these areas, but without more information, it’s difficult to predict specific future directions.

properties

IUPAC Name

3-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O2/c1-22-16-8-3-2-5-12(16)9-10-15(21)13-6-4-7-14(11-13)17(18,19)20/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMBDULAQJGHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644190
Record name 3-(2-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898770-30-4
Record name 3-(2-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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